(R)-2,3-dihydro-1H-indene-1,6-diamine synthesis protocol
(R)-2,3-dihydro-1H-indene-1,6-diamine synthesis protocol
An In-depth Technical Guide to the Synthesis of (R)-2,3-dihydro-1H-indene-1,6-diamine Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2,3-dihydro-1H-indene-1,6-diamine is a chiral diamine of significant interest in medicinal chemistry, serving as a critical building block for various therapeutic agents. Its rigid scaffold and stereodefined amino groups offer a unique three-dimensional presentation for molecular recognition in biological systems. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, emphasizing scientific integrity, experimental causality, and reproducible methodologies. We detail a robust synthetic pathway beginning with the regioselective nitration of 1-indanone, followed by a highly enantioselective biocatalytic transamination to install the C1 stereocenter, and concluding with a clean reduction of the nitro group.
Strategic Overview of the Synthesis
The successful synthesis of (R)-2,3-dihydro-1H-indene-1,6-diamine hinges on a logical and efficient multi-step strategy. The chosen pathway prioritizes high yields, scalability, and, most critically, precise control of stereochemistry. The core strategy is a linear sequence involving three key transformations:
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Aromatic Nitration: Introduction of a nitro group at the C6 position of the 1-indanone core. This serves as a precursor to the C6 amine.
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Asymmetric Reductive Amination: Stereoselective formation of the C1 amine with the desired (R)-configuration. This is the chirality-defining step of the entire synthesis.
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Nitro Group Reduction: Conversion of the C6 nitro group to the corresponding amine to yield the final diamine product.
This approach is advantageous as it utilizes readily available starting materials and employs a highly efficient biocatalytic step for stereocontrol, often surpassing traditional chemical methods in enantioselectivity and sustainability.[1]
Caption: High-level overview of the synthetic route to (R)-2,3-dihydro-1H-indene-1,6-diamine.
Detailed Experimental Protocols
Synthesis of 6-Nitro-1-indanone
The initial step involves the electrophilic aromatic substitution of 1-indanone. The use of a mixed acid system (HNO₃/H₂SO₄) at low temperatures is crucial for achieving high regioselectivity for the C6 position and for preventing over-nitration or oxidative side reactions.[2][3]
Reaction Scheme:
Caption: Electrophilic nitration of 1-indanone to yield 6-nitro-1-indanone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Indanone | 132.16 | 20.0 g | 0.151 | Starting Material |
| Sulfuric Acid (98%) | 98.08 | 100 mL | - | Solvent and Catalyst |
| Nitric Acid (70%) | 63.01 | 12.0 mL | 0.189 | Nitrating Agent |
Step-by-Step Procedure:
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Equip a 500 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.
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Charge the flask with 1-indanone (20.0 g, 0.151 mol).
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Immerse the flask in an ice/salt bath and slowly add concentrated H₂SO₄ (100 mL) while maintaining the internal temperature below 10 °C.
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Prepare the nitrating mixture by cautiously adding concentrated HNO₃ (12.0 mL) to 20 mL of cold H₂SO₄ in a separate flask.
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Add the nitrating mixture dropwise to the stirred indanone solution over 60 minutes, ensuring the temperature is strictly maintained between 0 and 5 °C.
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After complete addition, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
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Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
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Collect the resulting yellow precipitate by vacuum filtration.
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Wash the solid extensively with cold deionized water until the filtrate is pH neutral.
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Dry the crude product under vacuum. For enhanced purity, recrystallize from an ethanol/water mixture to afford 6-nitro-1-indanone as a pale-yellow crystalline solid.
Biocatalytic Asymmetric Synthesis of (R)-1-Amino-6-nitro-2,3-dihydro-1H-indene
This critical step utilizes a transaminase (ω-TA) enzyme to convert the prochiral ketone of 6-nitro-1-indanone into the chiral (R)-amine with high enantiomeric excess (>99% ee).[1][4] Transaminases offer exceptional stereoselectivity and operate under mild, aqueous conditions, making them an excellent choice for sustainable pharmaceutical manufacturing.[1]
Reaction Scheme:
Caption: Enantioselective synthesis of the (R)-amine via biocatalytic transamination.
Materials and Reagents:
| Reagent | Purity/Concentration | Quantity | Role |
| 6-Nitro-1-indanone | >98% | 10.0 g | Substrate |
| Transaminase Enzyme | Lyophilized Powder | As per supplier's activity | Biocatalyst |
| Isopropylamine (IPM) | >99% | ~4-5 equivalents | Amine Donor |
| Pyridoxal 5'-phosphate (PLP) | Cofactor Grade | ~1 mM | Cofactor |
| Potassium Phosphate Buffer | 100 mM, pH 7.5 | ~200 mL | Reaction Medium |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | ~20 mL | Co-solvent for substrate |
Step-by-Step Procedure:
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In a temperature-controlled bioreactor or jacketed flask, prepare the reaction buffer by dissolving potassium phosphate salts in deionized water to a concentration of 100 mM and adjusting the pH to 7.5.
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Add the transaminase enzyme powder and pyridoxal 5'-phosphate to the buffer and stir gently until dissolved.
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In a separate vessel, dissolve the 6-nitro-1-indanone (10.0 g) in DMSO (~20 mL).
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Add the substrate solution to the enzyme-containing buffer.
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Add the amine donor, isopropylamine, to the reaction mixture.
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Maintain the reaction at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation to ensure a homogenous suspension.
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Monitor the reaction for conversion of the ketone and formation of the amine product using chiral HPLC.
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Once the reaction reaches completion (typically 12-24 hours), quench by adjusting the pH to >10 with a 2 M NaOH solution.
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Extract the aqueous mixture with ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-amino-6-nitro-2,3-dihydro-1H-indene.
Synthesis of (R)-2,3-dihydro-1H-indene-1,6-diamine
The final transformation is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this purpose, typically proceeding with high yield and without racemization of the existing stereocenter.[5][6]
Reaction Scheme:
Caption: Final reduction of the nitro group to yield the target diamine.
Materials and Reagents:
| Reagent | Purity | Quantity | Role |
| (R)-1-Amino-6-nitro-2,3-dihydro-1H-indene | >95% | 5.0 g | Substrate |
| Palladium on Carbon (10% Pd) | - | 250 mg (5 mol%) | Catalyst |
| Methanol | Anhydrous | 100 mL | Solvent |
| Hydrogen Gas | High Purity | - | Reducing Agent |
Step-by-Step Procedure:
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Charge a Parr hydrogenation apparatus or a similar high-pressure vessel with a solution of (R)-1-amino-6-nitro-2,3-dihydro-1H-indene (5.0 g) in methanol (100 mL).
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Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (250 mg).
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Seal the vessel, evacuate the inert atmosphere, and purge with hydrogen gas three times.
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Pressurize the vessel with hydrogen to 3-4 bar (approx. 45-60 psi).
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Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require initial cooling.
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Monitor the reaction progress by observing hydrogen uptake and by TLC/LC-MS analysis until the starting material is fully consumed.
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Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.
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Combine the filtrates and remove the solvent under reduced pressure to yield the crude (R)-2,3-dihydro-1H-indene-1,6-diamine. The product may be further purified by column chromatography or by forming a crystalline salt (e.g., dihydrochloride) if required.
References
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Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. Available at: [Link]
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An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. ChemistrySelect. Available at: [Link]
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Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters. Available at: [Link]
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Asymmetric reductive amination of 1‐indanone derivatives by using... ResearchGate. Available at: [Link]
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STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]
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CAS 24623-24-3|6-Nitro-1-Indanone. Rlavie. Available at: [Link]
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Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available at: [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
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Synthesis of 1-indanones with a broad range of biological activity. RSC Advances. Available at: [Link]
